Cas no 877-65-6 (4-Tert-butylbenzyl alcohol)

4-Tert-butylbenzyl alcohol (CAS 877-65-6) is a tertiary benzyl alcohol derivative characterized by the presence of a tert-butyl group at the para position of the benzene ring. This structural feature enhances its steric hindrance and stability, making it a valuable intermediate in organic synthesis, particularly for the production of fragrances, pharmaceuticals, and specialty chemicals. Its high purity and consistent quality ensure reliable performance in reactions such as esterification, etherification, and oxidation. The compound’s low volatility and resistance to degradation under standard conditions further contribute to its utility in fine chemical applications. Proper handling and storage are recommended to maintain its integrity.
4-Tert-butylbenzyl alcohol structure
4-Tert-butylbenzyl alcohol structure
Product Name:4-Tert-butylbenzyl alcohol
CAS No:877-65-6
MF:C11H16O
MW:164.244143486023
MDL:MFCD00004662
CID:40172
PubChem ID:87564656
Update Time:2025-11-02

4-Tert-butylbenzyl alcohol Chemical and Physical Properties

Names and Identifiers

    • (4-(tert-Butyl)phenyl)methanol
    • Butylbenzylalcohol
    • 4-tert-Butylbenzyl Alcohol
    • (4-tert-butylphenyl)methanol
    • 4-(tert-Butyl)benzyl alcohol
    • 4-t-butylbenzyl alcohol
    • p-tert-Butylbenzyl alcohol
    • 4-t-butylbenzylalcohol
    • 4-(1,1-Dimethylethyl)benzenemethanol
    • 4-tert-butylbenzylalcohol
    • Benzenemethanol, 4-(1,1-dimethylethyl)-
    • FVEINXLJOJPHLH-UHFFFAOYSA-N
    • p-t-butylbenzyl alcohol
    • 4(t-Butyl)benzylalcohol
    • 4-tertbutylbenzyl alcohol
    • 4-(tert-Buyl)benzyl alcohol
    • 4-(tert-butyl)-
    • 4-(1,1-Dimethylethyl)benzenemethanol (ACI)
    • Benzyl alcohol, p-tert-butyl- (6CI, 7CI, 8CI)
    • 1-(1,1-Dimethylethyl)-4-(hydroxymethyl)benzene
    • 4-(1,1-Dimethylethyl)benzyl alcohol
    • 4-tert-Butylphenylmethanol
    • T4Q3YX9P4N
    • SCHEMBL113722
    • DTXCID6048595
    • H10785
    • STR01483
    • AKOS000121287
    • MFCD00004662
    • (4-tert-Butylphenyl)methanol #
    • SY032897
    • AI3-21419
    • B1761
    • CHEBI:167335
    • CS-W014310
    • NS00039220
    • UNII-T4Q3YX9P4N
    • DB-011387
    • 877-65-6
    • EINECS 212-894-1
    • 4-(tert-butyl)-benzyl alcohol
    • DTXSID5061249
    • EN300-21330
    • 4-tert-Butylbenzyl alcohol, 98%
    • 4-Tert-butylbenzyl alcohol
    • MDL: MFCD00004662
    • Inchi: 1S/C11H16O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
    • InChI Key: FVEINXLJOJPHLH-UHFFFAOYSA-N
    • SMILES: OCC1C=CC(C(C)(C)C)=CC=1
    • BRN: 1860665

Computed Properties

  • Exact Mass: 164.12000
  • Monoisotopic Mass: 164.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.928 g/mL at 25 °C(lit.)
  • Boiling Point: 238°C(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.517(lit.)
  • PH: 7 (H2O)
  • Water Partition Coefficient: Soluble in alcohol and insoluble in water.
  • PSA: 20.23000
  • LogP: 2.47640
  • Solubility: Not determined

4-Tert-butylbenzyl alcohol Security Information

  • Prompt:warning
  • Hazard Statement: H227
  • Warning Statement: P210-P280-P370+P378-P403+P235-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S23-S24/25
  • Hazardous Material Identification: Xi
  • TSCA:Yes
  • Explosive Limit:1.1-9.5%(V)
  • Risk Phrases:R36/37/38

4-Tert-butylbenzyl alcohol Customs Data

  • HS CODE:2906299090
  • Customs Data:

    China Customs Code:

    2906299090

    Overview:

    2906299090 Other aromatic alcohols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906299090 other aromatic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Tert-butylbenzyl alcohol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
008827-1g
4-(tert-Butyl)benzyl alcohol
877-65-6 97%
1g
£10.00 2022-03-01
Fluorochem
008827-5g
4-(tert-Butyl)benzyl alcohol
877-65-6 97%
5g
£25.00 2022-03-01
Fluorochem
008827-10g
4-(tert-Butyl)benzyl alcohol
877-65-6 97%
10g
£38.00 2022-03-01
Fluorochem
008827-25g
4-(tert-Butyl)benzyl alcohol
877-65-6 97%
25g
£75.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I136751-100g
4-Tert-butylbenzyl alcohol
877-65-6 ≥97.0%(GC)
100g
¥616.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I136751-1g
4-Tert-butylbenzyl alcohol
877-65-6 ≥97.0%(GC)
1g
¥29.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I136751-25g
4-Tert-butylbenzyl alcohol
877-65-6 ≥97.0%(GC)
25g
¥439.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
I136751-5g
4-Tert-butylbenzyl alcohol
877-65-6 ≥97.0%(GC)
5g
¥136.90 2023-09-02
Alichem
A019110031-100g
(4-(tert-Butyl)phenyl)methanol
877-65-6 98%
100g
$283.50 2023-08-31
Alichem
A019110031-500g
(4-(tert-Butyl)phenyl)methanol
877-65-6 98%
500g
$842.40 2023-08-31

4-Tert-butylbenzyl alcohol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: 2-Methyltetrahydrofuran ;  20 min, 90 °C
Reference
Continuous-Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex
Oetvoes, Sandor B.; et al, ChemSusChem, 2020, 13(7), 1800-1807

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 6 h, 0 °C; overnight, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; 10 min, 0 °C
Reference
Tertiary-Butylbenzene Functionalization as a Strategy for β-Sheet Polypeptides
Nisal, Rahul; et al, Biomacromolecules, 2022, 23(6), 2667-2684

Production Method 3

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 1816266-78-0 Solvents: Tetrahydrofuran ;  20 h, 30 °C; 30 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, rt
Reference
Chelating Bis(1,2,3-triazol-5-ylidene) Rhodium Complexes: Versatile Catalysts for Hydrosilylation Reactions
Nguyen, Thanh V. Q.; et al, Advanced Synthesis & Catalysis, 2016, 358(3), 452-458

Production Method 4

Reaction Conditions
1.1 Reagents: Silica ,  Water Catalysts: Nafion H Solvents: Hexane ;  20 min, rt
Reference
The use of Nafion-H as an efficient catalyst for the deprotection of trimethylsilyl ethers to their corresponding alcohols under mild and heterogeneous conditions
Zolfigol, Mohammad Ali; et al, Phosphorus, 2004, 179(11), 2189-2193

Production Method 5

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  3.5 h, reflux
Reference
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Production Method 6

Reaction Conditions
1.1 Reagents: Silica ,  Sodium iodide Solvents: Acetone
Reference
Oxidative Transformation of Arylmethyl Bromides and Alcohols with a Combination of Mesoporous Silica FSM-16 and Alkali Iodides under Photoirradiation
Itoh, Akichika; et al, Organic Letters, 2001, 3(17), 2653-2656

Production Method 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Dimethyl sulfoxide ;  12 h, 25 °C
Reference
Metal-free, visible-light photoredox catalysis: transformation of arylmethyl bromides to alcohols and aldehydes
Li, Jian; et al, RSC Advances, 2014, 4(91), 49974-49978

Production Method 8

Reaction Conditions
1.1 Reagents: Hantzsch ester ,  Lithium tetrafluoroborate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetone ;  2 h, 22 - 27 °C
Reference
Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis
Hoque, Asmaul Md ; et al, Journal of the American Chemical Society, 2022, 144(33), 15295-15302

Production Method 9

Reaction Conditions
1.1 Reagents: Methanol Catalysts: Sodium hydroxide Solvents: Water ;  2 h, 7 atm, 240 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Base-catalyzed direct transformation of benzylamines into benzyl alcohols
Kanbara, Yutaka; et al, Synlett, 2012, 23(5), 706-710

Production Method 10

Reaction Conditions
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  2 min, 120 °C
Reference
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Production Method 11

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  4 h, reflux
Reference
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Ceric ammonium nitrate Catalysts: Silver carbonate ,  4,4′-Dimethyl [2,2′-bipyridine]-4,4′-dicarboxylate Solvents: Acetonitrile ,  Water ;  12 h, 55 °C
1.2 Reagents: N-Methylformamide Solvents: Water ;  12 h, 100 °C
Reference
Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation
Yu, Qian; et al, Organic Letters, 2023, 25(1), 47-52

Production Method 13

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 45 min, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity
Kohlmeyer, Corinna; et al, ACS Catalysis, 2020, 10(19), 11567-11577

Production Method 14

Reaction Conditions
1.1 Reagents: Diethylsilane Catalysts: Potassium tert-butoxide ,  (SP-5-12)-[N2,N6-Bis(1,1-dimethylethyl)-2,6-pyridinedimethanamine-κN1,κN2,κN6]di… Solvents: Toluene ;  20 min, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ;  2 h, rt
Reference
Cobalt-catalysed selective synthesis of aldehydes and alcohols from esters
Pattanaik, Sandip; et al, Chemical Communications (Cambridge, 2020, 56(53), 7345-7348

Production Method 15

Reaction Conditions
1.1 Catalysts: Platinum ,  Copper Solvents: Isopropanol ;  3 h, 10 bar, 110 °C
Reference
Ultrahigh Selective Hydrogenation of Furfural Enabled by Modularizing Hydrogen Dissociation and Substrate Activation
Wang, Shuai; et al, ACS Catalysis, 2023, 13(13), 8720-8730

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  30 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Direct allylation of benzyl alcohols, diarylmethanols, and triarylmethanols mediated by XtalFluor-E
Lebleu, Thomas; et al, Tetrahedron Letters, 2017, 58(5), 442-444

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C → rt; 2 - 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
Reference
SNAr catalysis enhanced by an aromatic donor-acceptor interaction; facile access to chlorinated polyfluoroarenes
Senaweera, Sameera; et al, Chemical Communications (Cambridge, 2017, 53(54), 7545-7548

Production Method 18

Reaction Conditions
1.1 Reagents: Silica ,  Thionyl chloride (silica-supported) ,  Water Solvents: Hexane ;  20 min, rt
Reference
Deprotection of trimethylsilyl ethers to corresponding alcohols promoted by silica chloride: a heterogeneous and eco-friendly protocol
Bamoniri, A.; et al, Journal of the Iranian Chemical Society, 2007, 4(3), 332-335

Production Method 19

Reaction Conditions
1.1 Reagents: Silica Solvents: Hexane ;  18 min, rt
Reference
The use of silica sulfuric acid as an efficient catalyst for deprotection of trimethylsilyl ethers to the corresponding alcohols under mild and heterogeneous conditions
Bamoniri, A.; et al, Journal of the Iranian Chemical Society, 2006, 3(1), 85-88

Production Method 20

Reaction Conditions
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  2.5 min, 120 °C
Reference
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

Production Method 21

Reaction Conditions
1.1 Catalysts: Rhodamine B Solvents: Acetonitrile ;  10 min, rt
1.2 Reagents: Potassium bicarbonate ,  Water ;  34 h, rt
Reference
Visible-light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols
Xu, Jianbin ; et al, Asian Journal of Organic Chemistry, 2019, 8(2), 261-264

Production Method 22

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  1H-Imidazolium, 1-[2,6-bis(1-methylethyl)phenyl]-3-(2-bromophenyl)-4,5-dihydro-,… Solvents: Tetrahydrofuran ,  Water ;  2 h, 100 °C
Reference
Palladium-catalyzed arylation of aldehydes with bromo-substituted 1,3-diaryl-imidazoline carbene ligand
Yamamoto, Tetsuya ; et al, Tetrahedron, 2015, 71(1), 19-26

Production Method 23

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ,  Dichloromethane
Reference
Stabilization of reactive aldehydes by complexation with methylaluminum bis(2,6-diphenylphenoxide) and their synthetic application
Maruoka, Keiji; et al, Journal of the American Chemical Society, 1993, 115(10), 3943-9

Production Method 24

Reaction Conditions
Reference
Product subclass 4: aluminum alkoxides and phenoxides
Ooi, T.; et al, Science of Synthesis, 2004, 7, 131-195

Production Method 25

Reaction Conditions
Reference
The synthesis of aldehydes by means of a modified Rosenmund reduction of acid chlorides
Peters, J. A.; et al, Recueil des Travaux Chimiques des Pays-Bas, 1981, 100(1), 21-4

Production Method 26

Reaction Conditions
1.1 Reagents: N-Methylformamide Solvents: Water ;  12 h, 100 °C
Reference
Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation
Yu, Qian; et al, Organic Letters, 2023, 25(1), 47-52

Production Method 27

Reaction Conditions
1.1 12 h, rt
2.1 Reagents: Silica Solvents: Methanol ;  6 h, 50 °C
Reference
Catalyst-Free Approach for Hydroboration of Carboxylic Acids under Mild Conditions
Xu, Xiaojuan; et al, ACS Omega, 2019, 4(4), 6775-6783

Production Method 28

Reaction Conditions
1.1 Reagents: Pyridine ,  Borate(1-), tetrafluoro-, hydrogen, compd. with pyridine (1:1:1) ,  Oxygen Solvents: Acetonitrile ,  Dichloromethane ;  40 - 60 min, rt
2.1 Reagents: Hantzsch ester ,  Lithium tetrafluoroborate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: Acetone ;  2 h, 22 - 27 °C
Reference
Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis
Hoque, Asmaul Md ; et al, Journal of the American Chemical Society, 2022, 144(33), 15295-15302

4-Tert-butylbenzyl alcohol Raw materials

4-Tert-butylbenzyl alcohol Preparation Products

4-Tert-butylbenzyl alcohol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:877-65-6)4-Tert-butylbenzyl alcohol
Order Number:A10458
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:20
Price ($):226.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:877-65-6)4-叔丁基苯甲醇
Order Number:LE21034863
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:48
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 4-Tert-butylbenzyl alcohol

4-Tert-butylbenzyl Alcohol (CAS No. 877-65-6): Properties, Applications, and Industry Insights

4-Tert-butylbenzyl alcohol (CAS No. 877-65-6) is a versatile organic compound widely used in the fragrance, pharmaceutical, and specialty chemical industries. This aromatic alcohol, characterized by its tert-butyl substituent, has gained significant attention due to its unique chemical properties and broad range of applications. In this comprehensive guide, we explore the molecular structure, synthesis methods, industrial uses, and emerging trends related to this compound.

The molecular formula of 4-tert-butylbenzyl alcohol is C11H16O, with a molecular weight of 164.24 g/mol. Its chemical structure features a benzyl alcohol group (-CH2OH) attached to a benzene ring with a tert-butyl group at the para position. This configuration contributes to its stability and influences its solubility characteristics, making it soluble in most organic solvents while being only slightly soluble in water.

In the fragrance industry, 4-tert-butylbenzyl alcohol serves as a valuable intermediate for producing various aroma chemicals. Its mild, floral odor profile makes it particularly useful in creating sophisticated perfume compositions. Recent trends in clean beauty and sustainable fragrances have increased demand for this compound as manufacturers seek stable, well-characterized ingredients for their formulations.

The pharmaceutical sector utilizes 4-tert-butylbenzyl alcohol (CAS 877-65-6) as a building block for synthesizing more complex molecules. Researchers are particularly interested in its potential applications in drug development, especially for compounds targeting neurological disorders. The tert-butyl group's steric effects can influence a drug molecule's bioavailability, making this alcohol a valuable synthetic intermediate.

From a production standpoint, manufacturers typically synthesize 4-tert-butylbenzyl alcohol through the reduction of 4-tert-butylbenzaldehyde or via Friedel-Crafts alkylation reactions. The growing emphasis on green chemistry has led to innovations in production methods, with some companies developing more sustainable catalytic processes that reduce waste and energy consumption.

Market analysis indicates steady growth for 4-tert-butylbenzyl alcohol, particularly in Asia-Pacific regions where fragrance and pharmaceutical industries are expanding rapidly. Industry reports suggest an annual growth rate of approximately 4-6% for similar specialty alcohols, driven by increasing demand for high-performance chemicals and custom synthesis services.

Quality control is paramount when working with 4-tert-butylbenzyl alcohol. Reputable suppliers provide comprehensive analytical data including GC purity (typically >98%), moisture content, and residual solvent levels. These specifications are particularly important for pharmaceutical applications where stringent quality standards apply.

Storage and handling recommendations for 4-tert-butylbenzyl alcohol (CAS 877-65-6) include keeping the compound in tightly sealed containers away from strong oxidizing agents. While not classified as hazardous under normal handling conditions, standard laboratory precautions should be observed, including the use of personal protective equipment when handling the pure substance.

Recent research publications have explored novel applications of 4-tert-butylbenzyl alcohol derivatives in materials science. Some studies focus on its incorporation into polymer systems to modify thermal properties, while others investigate its potential as a ligand in catalytic systems. These developments align with current industry interests in functional materials and advanced catalysis.

Environmental considerations for 4-tert-butylbenzyl alcohol production and use are becoming increasingly important. The compound's biodegradability profile and ecotoxicity data are now standard requirements for many industrial customers, reflecting the broader chemical industry's shift toward sustainable practices and circular economy principles.

For researchers and procurement specialists searching for 4-tert-butylbenzyl alcohol suppliers or 877-65-6 technical data, it's essential to evaluate vendors based on their production capabilities, quality control systems, and regulatory compliance. Many buyers now prioritize suppliers with robust quality management systems and transparent supply chains.

Analytical techniques for characterizing 4-tert-butylbenzyl alcohol typically include gas chromatography (GC), high-performance liquid chromatography (HPLC), and various spectroscopic methods (IR, NMR, MS). These methods ensure product identification and purity verification, which are critical for applications in regulated industries.

The future outlook for 4-tert-butylbenzyl alcohol appears positive, with potential growth in niche applications such as electronic chemicals and advanced material precursors. Industry observers note increasing interest in high-purity specialty alcohols for cutting-edge technologies, suggesting continued relevance for this compound in various high-tech sectors.

When comparing 4-tert-butylbenzyl alcohol to similar compounds like 4-methylbenzyl alcohol or 4-methoxybenzyl alcohol, the tert-butyl group's steric and electronic effects create distinct differences in reactivity and application potential. These structure-activity relationships are valuable for chemists designing new molecules for specific purposes.

For those seeking additional technical information about 4-tert-butylbenzyl alcohol (CAS 877-65-6), resources such as chemical databases, patent literature, and supplier technical bulletins can provide detailed property data and application examples. Many suppliers now offer comprehensive online portals with searchable chemical information to support customer research and development efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:877-65-6)4-Tert-butylbenzyl alcohol
A10458
Purity:99%
Quantity:100g
Price ($):226.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:877-65-6)4-叔丁基苯甲醇
LE21034863
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email